![molecular formula C17H19NO5S B2888574 N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333456-56-7](/img/structure/B2888574.png)
N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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Description
N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a useful research compound. Its molecular formula is C17H19NO5S and its molecular weight is 349.4. The purity is usually 95%.
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Biological Activity
N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, with the molecular formula C₁₇H₁₉NO₅S, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a glycine backbone with a sulfonamide functional group and an ethoxy-substituted phenyl group, which may enhance its pharmacological properties.
Chemical Structure and Properties
The compound features the following structural characteristics:
- Ethoxy Group : Enhances lipophilicity, potentially improving bioavailability.
- Sulfonyl Group : Known for antibacterial properties by interfering with folic acid synthesis.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉NO₅S |
Molecular Weight | 349.4 g/mol |
Appearance | Solid |
Solubility | Varies in organic solvents and water |
Antimicrobial Properties
Compounds containing sulfonamide groups, such as this compound, are known for their antibacterial activities. They inhibit bacterial growth by targeting enzymes involved in folic acid synthesis, which is crucial for bacterial proliferation.
Anti-inflammatory Effects
Research indicates that related compounds exhibit anti-inflammatory properties. The ethoxyphenyl group may play a role in modulating inflammatory pathways, making this compound a candidate for treating conditions associated with inflammation.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have shown that derivatives of sulfonamide compounds can significantly inhibit the growth of various bacterial strains. For instance, compounds similar to this compound demonstrated effective inhibition rates against Staphylococcus aureus and Escherichia coli.
- Mechanistic Insights : The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway. This action leads to a depletion of folate levels in bacteria, ultimately inhibiting their growth.
- Pharmacokinetics : The lipophilic nature of the ethoxy group may enhance cellular uptake and bioavailability. Studies suggest that modifications to the structure can lead to improved pharmacokinetic profiles, indicating potential for oral bioavailability.
Antimicrobial Activity Comparison
Compound | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
This compound | 85% | 12.5 |
Sulfamethoxazole | 90% | 10.0 |
Trimethoprim | 95% | 8.0 |
Properties
IUPAC Name |
2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-23-16-7-5-4-6-15(16)18(12-17(19)20)24(21,22)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFZYQPXQKVPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.